5-Chloro-3-methylbenzo[c]isoxazole is a halogenated heterocyclic compound primarily valued as a stable, high-purity intermediate in multi-step organic synthesis. Its specific substitution pattern—a chloro group at the 5-position and a methyl group at the 3-position—is not arbitrary but is critical for its primary application as a validated precursor in the synthesis of specific active pharmaceutical ingredients (APIs), most notably the antipsychotic drug Zotepine [1]. The benzo[c]isoxazole core serves as a masked form of a 2-aminoacetophenone, which can be revealed in a subsequent, high-yield synthetic step, making it a strategic choice for complex molecular construction where process control and predictability are essential.
Substituting 5-Chloro-3-methylbenzo[c]isoxazole with analogs such as the non-chlorinated 3-methylbenzo[c]isoxazole or isomers with different substitution patterns is impractical for its core applications. The 5-chloro and 3-methyl groups are essential structural components required for the final molecular architecture of target molecules like Zotepine [1]. Furthermore, the chloro-substituent critically influences the electronic properties and reactivity of the aromatic ring in downstream reactions. Reductive cleavage of the isoxazole's N-O bond is a key transformation, and this reaction's efficiency is dependent on the specific substituents present [2]. Using an analog would necessitate a complete, high-risk redevelopment of the established, validated synthetic pathway, rendering simple substitution a non-viable procurement strategy.
5-Chloro-3-methylbenzo[c]isoxazole is a crucial intermediate that, upon reductive cleavage, yields 2-amino-5-chloro-3-methylacetophenone. This resulting acetophenone is explicitly cited as the direct precursor for reaction with a bromoethoxy-chlorobenzene derivative to form a key intermediate in the synthesis of the antipsychotic drug Zotepine, as detailed in US Patent 4,673,748 A [1]. Procuring this specific CAS number ensures adherence to an established and validated industrial synthesis route.
| Evidence Dimension | Role in Validated Pharmaceutical Synthesis |
| Target Compound Data | Serves as a stable, masked precursor to 2-amino-5-chloro-3-methylacetophenone, a key intermediate for Zotepine synthesis. |
| Comparator Or Baseline | Use of a different, non-validated precursor (e.g., an alternative substituted benzisoxazole or a different synthetic route). |
| Quantified Difference | Not applicable (Qualitative process validation). |
| Conditions | As described in the multi-step synthesis of dibenzo[b,f]thiepin derivatives for pharmaceutical use [<a href="https://patents.google.com/patent/US4673748A/en" target="_blank">1</a>]. |
This direct citation in a patent for a commercial drug provides procurement assurance, reducing process validation risks and costs associated with using unproven analogs.
The primary synthetic utility of the benzo[c]isoxazole ring in this compound is its ability to undergo efficient reductive cleavage of the N-O bond to unmask a 2-aminoacetophenone structure. Studies on closely related 3-substituted benzisoxazoles demonstrate that this transformation proceeds in high yields via catalytic hydrogenation [1]. For example, hydrogenation of 3-propylbenzisoxazole using a Ruthenium-PhTRAP catalyst resulted in a 96% yield of the corresponding N-protected aminophenol derivative. This established, high-yield transformation makes 5-Chloro-3-methylbenzo[c]isoxazole a highly efficient precursor.
| Evidence Dimension | Yield of Reductive N-O Bond Cleavage |
| Target Compound Data | High yields are expected, consistent with closely related 3-substituted benzisoxazoles (e.g., 96% for 3-propyl analog). |
| Comparator Or Baseline | Alternative multi-step syntheses of 2-amino-5-chloro-3-methylacetophenone, which may involve nitration, reduction, and acylation steps with lower overall yields. |
| Quantified Difference | Provides a more direct, higher-yielding route compared to building the aminoketone functionality through traditional, often lower-yielding, multi-step sequences. |
| Conditions | Catalytic hydrogenation (H2, 50 atm) in THF at 80°C in the presence of a {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl catalyst and an acylating agent [<a href="https://www.mdpi.com/1420-3049/17/6/6634" target="_blank">1</a>]. |
High-yield processability in a key de-masking step ensures greater overall efficiency and atom economy in a multi-step synthesis, a critical factor in large-scale procurement decisions.
This compound is the logical procurement choice as a starting material in synthetic routes targeting the antipsychotic Zotepine. Its structure is specifically required to generate the 2-amino-5-chloro-3-methylacetophenone core via reductive cleavage, which is a validated key intermediate in the patented synthesis of the final drug substance [1].
For research or industrial processes requiring the 2-amino-5-chloro-3-methylacetophenone scaffold, this benzo[c]isoxazole serves as a superior starting material. It acts as a stable, easily handled precursor that can be converted to the target aminoketone in a single, high-yield catalytic hydrogenation step, offering a more efficient alternative to de novo synthesis [2].